molecular formula C15H18BrN3 B12263265 4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12263265
M. Wt: 320.23 g/mol
InChI Key: YQVNZWFIKRTQTP-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazines with 1,3-diketones to form the pyrazole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The azetidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the azetidine moiety, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

4-bromo-1-[[1-(1-phenylethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H18BrN3/c1-12(14-5-3-2-4-6-14)18-8-13(9-18)10-19-11-15(16)7-17-19/h2-7,11-13H,8-10H2,1H3

InChI Key

YQVNZWFIKRTQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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